molecular formula C15H26O B12830974 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol

2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol

Cat. No.: B12830974
M. Wt: 222.37 g/mol
InChI Key: GFJIQNADMLPFOW-IPYPFGDCSA-N
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Description

Chemical Identity and Structure
2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol (IUPAC name) is a sesquiterpene alcohol commonly referred to as Elemol or α-Elemol. Its stereochemistry is defined by the (1R,3S,4R) configuration, which distinguishes it from other stereoisomers like the (1R,3S,4S) variant . Key identifiers include:

  • CAS Registry Numbers: 639-99-6 and 8024-27-9 .
  • PubChem CID: 92138 .
  • Molecular Formula: C₁₅H₂₄O.
  • Molecular Weight: 216.35 g/mol .

Its cyclohexane core is substituted with a vinyl group, a methyl group, and a prop-1-en-2-yl moiety, contributing to its rigidity and stereochemical complexity .

Biological Relevance
Elemol is a natural product found in essential oils (e.g., Aegle marmelos) and is studied for its anti-inflammatory, antitumor, and antimicrobial properties . Its pharmacological activity is linked to interactions with terpene-sensitive receptors and enzymes .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1R,3S,4R)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3/t12-,13+,15+/m1/s1

InChI Key

GFJIQNADMLPFOW-IPYPFGDCSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](CC[C@]1(C)C=C)C(C)(C)O

Canonical SMILES

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes selective oxidation under strong conditions. Dess-Martin periodinane (DMP) oxidizes analogous tertiary alcohols to ketones in high yields (91% reported for similar substrates) . For this compound, oxidation would yield a ketone derivative, enabling subsequent nucleophilic additions or reductions.

Example Reaction:

2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-olDMP, CH2Cl2Ketone Derivative\text{2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol} \xrightarrow{\text{DMP, CH}_2\text{Cl}_2} \text{Ketone Derivative}

Radical Cyclization

The vinyl and isopropenyl groups participate in samarium(II) iodide-mediated radical cyclizations. Such reactions construct cycloheptane rings via intramolecular radical trapping, as demonstrated in methylenecyclopropane systems . This method could enable annulation of the cyclohexane core.

Key Conditions:

  • Samarium(II) iodide (SmI2_2)

  • THF, −78°C to room temperature

  • Yields: 70–85% for analogous substrates

Acid-Catalyzed Rearrangements

Under acidic conditions, the tertiary alcohol may undergo dehydration to form alkenes. For example, trichloroacetic acid (TCA) facilitates hydrolysis and rearrangement in related terpenoids . The vinyl group could stabilize carbocation intermediates during such processes.

Proposed Pathway:

  • Protonation of hydroxyl group

  • Formation of carbocation at C2

  • Hyd

Scientific Research Applications

2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Elemol with structurally related sesquiterpenes and alcohols:

Compound IUPAC Name Molecular Weight (g/mol) AlogP Key Structural Features Biological Activities
Elemol 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol 216.35 45.11 Cyclohexyl core with vinyl and isopropenyl groups Anti-inflammatory, antitumor
Beta-Selinene (MOL000035) Not specified (sesquiterpene) 216.35 45.11 Bicyclic structure with methyl and vinyl groups Antioxidant, antimicrobial
Beta-Caryophyllene (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene 136.26 44.77 Bicyclic structure with exocyclic double bond CB2 receptor agonist, anti-inflammatory
α-Cedrene (3R,3aS,7S,8aS)-3,6,8,8-tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene 204.36 48.92 Azulene-derived bicyclic structure Fragrance component, insecticidal
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol 154.28 34.98 Cyclohexene ring with methyl and isopropyl groups Synthetic intermediate, limited bioactivity

Key Differences and Implications

Structural Complexity :

  • Elemol’s cyclohexyl core with vinyl and prop-1-en-2-yl substituents confers rigidity, whereas Beta-Caryophyllene’s bicyclic framework enhances volatility and receptor-binding specificity .
  • α-Cedrene’s azulene-derived structure imparts distinct spectral properties and stability compared to Elemol’s simpler cyclohexane system .

Pharmacological Profiles :

  • Elemol and Beta-Selinene share identical molecular weights and AlogP values but differ in bioactivity due to stereochemistry. Elemol shows antitumor effects via apoptosis induction, while Beta-Selinene is primarily antioxidant .
  • Beta-Caryophyllene ’s lower molecular weight and CB2 receptor affinity make it more bioavailable and effective in neuroinflammatory models compared to Elemol .

Synthetic Accessibility :

  • Elemol is often semi-synthesized from β-Elemene precursors using Cs₂CO₃-mediated alkylation or TsOH·H₂O-catalyzed deprotection . In contrast, Beta-Caryophyllene is typically isolated from natural sources (e.g., cloves, cannabis), limiting scalability .

Crystallographic Data :

  • Elemol’s structure has been refined using SHELXL , confirming its (1R,3S,4R) configuration . Similar compounds like α-Cedrene lack high-resolution crystallographic data, complicating stereochemical comparisons .

Challenges in Comparison

  • Stereochemical Variants: notes that the (1R,3S,4S) isomer of Elemol exists, which may exhibit divergent bioactivity but is often conflated in literature .

Biological Activity

2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol, commonly referred to as a sesquiterpene alcohol, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C15H26O
  • Molecular Weight: 222.3663 g/mol
  • IUPAC Name: 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol
  • CAS Registry Number: 639-99-6

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its structural configuration, which allows it to interact with various biological pathways. Here are some key mechanisms:

  • Anticancer Activity : Research indicates that sesquiterpenes can induce apoptosis in cancer cells through various pathways:
    • Cell Cycle Arrest : Compounds similar to 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol have been shown to cause cell cycle arrest at specific phases (G1/S or G2/M) in different cancer cell lines .
    • Apoptosis Induction : Studies suggest that these compounds activate caspases and other apoptotic pathways leading to programmed cell death .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways .
  • Antioxidant Activity : Sesquiterpene alcohols are known for their ability to scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and cell cycle arrest in various cancer cell lines ,
Anti-inflammatoryReduces pro-inflammatory cytokine levels
AntioxidantScavenges free radicals; reduces oxidative stress

Case Study 1: Anticancer Effects

A study examined the effects of sesquiterpene alcohols on HeLa (cervical carcinoma) and HL60 (promyelocytic leukemia) cells. The results indicated that treatment with these compounds led to significant apoptosis as evidenced by DNA fragmentation assays and increased expression of apoptotic markers such as cleaved caspases .

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of related compounds. It was found that these compounds inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Q & A

Basic: What methods are used to confirm the stereochemistry of 2-((1R,3S,4R)-4-Methyl-3-(prop-1-en-2-yl)-4-vinylcyclohexyl)propan-2-ol?

Methodological Answer:
The stereochemistry of this compound is typically confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For example, derivatives of this compound (e.g., β-elemene hybrids) have been structurally characterized using SC-XRD to resolve the (1R,3S,4R) configuration, followed by validation via NMR spectroscopy (e.g., NOESY for spatial proximity of substituents) . Consistency between experimental and calculated 13C NMR chemical shifts (using software like Gaussian) further corroborates stereochemical assignments .

Basic: What synthetic strategies are employed to prepare this compound and its derivatives?

Methodological Answer:
Synthesis often involves stereoselective cyclization and functional group coupling . For instance, β-elemene-based hybrids are synthesized by:

Epoxidation of natural β-elemene to introduce reactive sites.

Nucleophilic substitution with isopropanolamine derivatives under controlled pH and temperature.

Chromatographic purification (e.g., silica gel column chromatography) with eluents like ethyl acetate/hexane (1:3) .
Key characterization tools include 1H/13C NMR (to track substituent integration) and HRMS (to verify molecular ions, e.g., [M+H]+ with <2 ppm error) .

Basic: How is purity assessed during synthesis, and what impurities are commonly observed?

Methodological Answer:
Purity is evaluated via HPLC (e.g., C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) . Common impurities include:

  • Unreacted intermediates (e.g., residual epoxide precursors).
  • Diastereomers arising from incomplete stereochemical control.
  • Oxidation byproducts (e.g., ketones from alcohol oxidation).
    GC-MS and LC-MS are used to identify low-abundance impurities, with thresholds set per ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Advanced: How can researchers resolve contradictions in stereochemical assignments between studies?

Methodological Answer:
Discrepancies (e.g., conflicting cis vs. trans cyclohexyl configurations) are resolved by:

Re-examining NMR coupling constants (e.g., J values for vicinal protons).

Computational modeling (DFT-based geometry optimization) to compare experimental and theoretical NMR/IR spectra.

Revisiting X-ray data using updated software (e.g., SHELX-2018) to ensure refinement parameters (e.g., ADPs, R-factors) align with modern standards .
For example, lists the compound as (1R,3S,4S), while cites (1R,4R) configurations; such conflicts require cross-validation via independent synthetic replicates .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:
For SAR studies:

Systematic substitution : Introduce functional groups (e.g., hydroxyl, allyl, naphthyl) at the cyclohexyl or propan-2-ol positions.

In vitro bioassays : Test anticancer activity (e.g., IC50 against HeLa cells) and correlate with substituent hydrophobicity (logP) or steric bulk.

Molecular docking : Use software like AutoDock to predict binding to targets (e.g., tubulin for β-elemene hybrids) .

Solubility optimization : Modify propan-2-ol moieties with PEGylated chains to enhance aqueous solubility while retaining bioactivity .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
In silico tools like SwissADME or pkCSM are used to predict:

  • Lipophilicity (clogP): Critical for blood-brain barrier penetration.
  • Metabolic stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk).
  • Toxicity : Ames test predictions for mutagenicity.
    For example, β-elemene hybrids show improved metabolic stability over parent compounds due to isopropanolamine substituents .

Advanced: What analytical techniques address challenges in characterizing thermally labile derivatives?

Methodological Answer:
For labile compounds:

Low-temperature NMR : Collect spectra at 4°C to prevent decomposition.

MALDI-TOF MS : Gentle ionization minimizes thermal degradation.

Cryogenic X-ray crystallography : Data collection at 100 K stabilizes crystals.

Dynamic HPLC : Use temperature-controlled columns (e.g., 10°C) with short run times .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (H319: eye irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation (H332: acute toxicity).
  • Waste disposal : Segregate organic waste and neutralize with 10% NaOH before disposal .

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